2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 6-methylpyridine and 3-nitrobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and oxidation, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, leading to the formation of substituted derivatives.
Cyclization: Intramolecular cyclization reactions can further modify the structure, potentially leading to new ring systems.
Scientific Research Applications
2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in biological activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar compounds to 2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives and pyridine-containing compounds. These compounds may share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of 2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of aromatic rings and functional groups, which confer distinct chemical and physical properties.
References
- Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine
- Enhanced photovoltaic effect from naphtho[2,3-c]thiophene-4,9-dione-based polymers
- Pyridinium salts: from synthesis to reactivity and applications
- ChemicalBook: (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide
Properties
Molecular Formula |
C23H15N3O5 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15N3O5/c1-13-6-4-11-18(24-13)25-20(14-7-5-8-15(12-14)26(29)30)19-21(27)16-9-2-3-10-17(16)31-22(19)23(25)28/h2-12,20H,1H3 |
InChI Key |
JPCLUKWQWVIFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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